molecular formula C17H22N4O B2948078 N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide CAS No. 1797077-28-1

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide

Cat. No.: B2948078
CAS No.: 1797077-28-1
M. Wt: 298.39
InChI Key: JIURJFSNMIQZLM-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide is a synthetic small molecule characterized by a pyrimidine core substituted with dimethylamino and methyl groups at positions 2, 4, and 6, respectively. The phenylpropanamide moiety is linked to the pyrimidine ring via an amide bond. The dimethylamino group may enhance solubility, while the methyl substituents could influence steric interactions and metabolic stability .

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12-16(13(2)19-17(18-12)21(3)4)20-15(22)11-10-14-8-6-5-7-9-14/h5-9H,10-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIURJFSNMIQZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification through crystallization or chromatography, and final product isolation. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced pyrimidine compounds, and various substituted analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the normal function of topoisomerases, which are enzymes involved in DNA replication and repair. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other pyrimidine- and amide-containing derivatives but differs in substituent patterns, which critically affect physicochemical and biological properties. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents/Features Potential Implications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide C₁₈H₂₄N₄O 4,6-dimethylpyrimidinyl, dimethylamino, phenylpropanamide Enhanced solubility; moderate steric bulk
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylene]-3-phenylpropanamide C₂₇H₃₀N₆O₂ Indole, methoxy, extended amide chain Increased lipophilicity; possible CNS activity
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide C₃₄H₄₃N₃O₅ (example) Phenoxyacetamido, hydroxy, diphenylhexane Enhanced protein binding; antiviral potential

Key Observations:

  • Substituent Impact: The target compound lacks the indole and methoxy groups present in the derivative from , which may reduce its affinity for serotonin receptors or cytochrome P450 enzymes . Conversely, its simpler structure could improve synthetic accessibility.
  • Stereochemical Complexity: Compounds in feature defined stereocenters (e.g., 2S,4S,5S), which are absent in the target compound. This difference may influence enantioselective interactions in biological systems .

Biological Activity

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant studies that highlight its applications.

The synthesis of this compound typically involves the reaction of 2-(dimethylamino)-4,6-dimethylpyrimidine with an appropriate acyl chloride or acid derivative under controlled conditions. The general synthetic route can be summarized as follows:

  • Reactants : 2-(Dimethylamino)-4,6-dimethylpyrimidine and a suitable acyl chloride.
  • Conditions : The reaction is usually performed in an anhydrous environment with a base (e.g., triethylamine) to neutralize the hydrochloric acid produced during the reaction.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets:

  • Dimethylamino Group : This group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for biological targets.
  • Pyrimidine Ring : The pyrimidine moiety can engage in π-π stacking interactions, which are crucial for binding to receptors or enzymes.

These interactions may modulate enzyme activity or receptor signaling pathways, leading to observed biological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. Its mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. It has been shown to induce apoptosis in certain cancer cell lines through modulation of signaling pathways involved in cell survival and death.

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated significant antibacterial activity, with MIC values comparable to established antibiotics.
  • Cancer Cell Line Study :
    • In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, suggesting potential as an anticancer agent.

Summary of Research Findings

Biological ActivityObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionModulates enzyme activity related to metabolic pathways

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